molecular formula C21H22N2O4S B2409371 4-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]morpholine CAS No. 866811-81-6

4-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]morpholine

Cat. No. B2409371
CAS RN: 866811-81-6
M. Wt: 398.48
InChI Key: NVAVMQRIDYCTKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the synthesis of benzenesulfonamide derivatives containing thiazol-4-one scaffold was shown in a study . The study described the synthesis of new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect .


Molecular Structure Analysis

The structural and vibrational properties of a similar compound, 4-(benzenesulfonyl)-morpholine, have been studied using multinuclear (1H and 13C) NMR, IR and Raman spectroscopy techniques at pressures up to 3.2 GPa, as well as molecular modeling and vibrational mode assignment using DFT calculations with B3LYP functional and 6-31G (d,p) basis set and potential energy distribution (PED) .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 4-(benzenesulfonyl)-morpholine, have been studied . The study used various spectroscopy techniques and molecular modeling to analyze the properties of the compound under different pressure conditions .

Scientific Research Applications

Nonlinear Optical Properties

Research on related compounds, such as 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonate, highlights their potential in nonlinear optical applications. These compounds have been studied for their optical limiting capabilities using laser pulses, suggesting a role in optical devices or materials science (Ruanwas et al., 2010).

Novel Amination Reactions

Quinones and quinone methides, including morpholine derivatives, have demonstrated novel side-chain amination reactions. Such chemical transformations are significant in organic synthesis, possibly offering new pathways for creating complex organic molecules (Jurd, 1978).

Anti-Breast Cancer Agent

In the realm of medicinal chemistry, specific benzenesulfonamide derivatives, including those with a morpholine moiety, have shown promise as anti-breast cancer agents. Molecular docking studies suggest their potential effectiveness in binding with estrogen receptors, which is crucial in breast cancer treatment (Kumar et al., 2021).

Caged Zn2+ Probe

The synthesis of caged Zn2+ probes, such as 8-benzenesulfonyloxy-5-N,N-dimethylaminosulfonylquinolin-2-ylmethyl-pendant 1,4,7,10-tetraazacyclododecane, demonstrates the use of such compounds in biochemistry and cell biology. These probes show changes in fluorescence upon complexation with Zn2+, making them useful for biological imaging or studies involving zinc ions (Aoki et al., 2008).

Antibacterial Activities

Morpholine derivatives have been investigated for their antibacterial properties. This research is crucial in developing new antimicrobial agents, especially in the face of rising antibiotic resistance (Zhi, 2010).

Safety and Hazards

The safety data sheet for benzenesulfonyl chloride, a related compound, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life .

properties

IUPAC Name

4-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-2-27-16-8-9-19-18(14-16)21(23-10-12-26-13-11-23)20(15-22-19)28(24,25)17-6-4-3-5-7-17/h3-9,14-15H,2,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVAVMQRIDYCTKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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